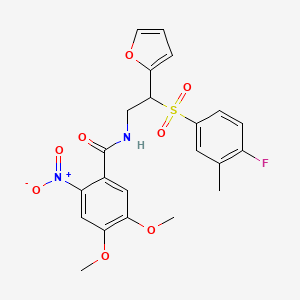

N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide

Description

Properties

IUPAC Name |

N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]-4,5-dimethoxy-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O8S/c1-13-9-14(6-7-16(13)23)34(29,30)21(18-5-4-8-33-18)12-24-22(26)15-10-19(31-2)20(32-3)11-17(15)25(27)28/h4-11,21H,12H2,1-3H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVWESVNXOKHTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C3=CC=CO3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

- Molecular Formula : C22H21FN2O8S

- Molecular Weight : 492.47 g/mol

- CAS Number : 897620-44-9

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It is believed to function as an inhibitor in various biochemical pathways, which can lead to anti-inflammatory and anticancer effects. The presence of the sulfonyl and nitro groups in its structure may enhance its reactivity and specificity towards target molecules.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. It may inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various models of inflammatory diseases .

3. Enzyme Inhibition

Studies have explored the compound's role as an enzyme inhibitor, particularly against certain kinases and proteases involved in cancer progression and inflammatory responses. This inhibition can lead to decreased tumor growth and metastasis .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | , |

| Anti-inflammatory | Reduces pro-inflammatory cytokine levels | |

| Enzyme inhibition | Inhibits specific kinases/proteases |

Case Studies

-

Study on Anticancer Mechanisms :

A study involving various cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis. The study highlighted the compound's ability to disrupt critical signaling pathways associated with cancer cell survival. -

Inflammation Model :

In a murine model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests a potential therapeutic role in managing inflammatory diseases .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of various functional groups, making it valuable in the development of complex organic molecules. For example, it can be used in the synthesis of other sulfonamide derivatives through nucleophilic substitution reactions.

Reagent in Chemical Reactions

The compound has been investigated for its reactivity in various chemical transformations, including coupling reactions and modifications involving electrophilic aromatic substitution. Its sulfonyl and nitro groups enhance its electrophilic character, facilitating diverse synthetic pathways .

Biological Applications

Enzyme Inhibition Studies

Research indicates that N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide exhibits potential as an enzyme inhibitor. It has been studied for its effects on specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases characterized by enzyme dysregulation.

Receptor Binding Investigations

The compound's structure suggests it may interact with various biological receptors. Preliminary studies have shown promising results regarding its binding affinity to certain G protein-coupled receptors (GPCRs), which are critical targets in drug discovery .

Medicinal Chemistry

Therapeutic Potential

this compound has been explored for potential therapeutic properties, particularly anti-inflammatory and anticancer activities. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, suggesting a pathway for developing new anticancer agents .

Case Study: Anti-Cancer Activity

In a study focusing on the compound's anticancer properties, researchers observed that it significantly reduced cell viability in several cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

Industrial Applications

Advanced Material Development

The compound is also utilized in the synthesis of advanced materials due to its unique chemical properties. It can serve as a precursor for creating polymers and other materials with specific functionalities, which are valuable in electronics and materials science .

Preparation Methods

Esterification and Nitration

Adapting methodologies from 6,7-dimethoxyquinazolinedione synthesis, 4,5-dimethoxybenzoic acid undergoes nitration (HNO₃/H₂SO₄, 0°C, 4 h) to introduce the nitro group at C2. Methyl esterification (MeOH/H₂SO₄, reflux, 6 h) protects the carboxyl group during subsequent steps, yielding methyl 4,5-dimethoxy-2-nitrobenzoate (87% yield).

Saponification and Acid Chloride Formation

Ester hydrolysis (2 M NaOH, 80°C, 3 h) regenerates the carboxylic acid, which is treated with thionyl chloride (SOCl₂, reflux, 2 h) to produce 4,5-dimethoxy-2-nitrobenzoyl chloride. This intermediate is crucial for amide bond formation in the final coupling stage.

Construction of the 2-((4-Fluoro-3-methylphenyl)sulfonyl)ethylamine Backbone

Thioether Formation

4-Fluoro-3-methylbenzenethiol reacts with 2-bromoethylfuran (1.2 eq) in DMF under K₂CO₃ catalysis (60°C, 12 h) to form 2-((4-fluoro-3-methylphenyl)thio)-2-(furan-2-yl)ethane. The thioether intermediate is isolated via column chromatography (hexane/EtOAc 4:1, Rf = 0.45).

Sulfur Oxidation

Oxidation with NaIO₄ (2.3 eq) in H₂O/DCM (1:3 v/v) at reflux for 2 h converts the thioether to the sulfonyl derivative. The reaction progress is monitored by TLC until complete consumption of starting material (Rf shift from 0.45 to 0.22). The sulfone product is obtained in 67% yield after flash chromatography (DCM/MeOH 95:5).

Furan-2-yl Ethylamine Synthesis via Sulfur Ylide Cyclization

Michael Addition and Cyclization

Adapting polysubstituted furan synthesis protocols, ethyl propiolate (1.0 eq) reacts with dimethylsulfonium methylide (2.0 eq) in DMSO under microwave irradiation (160°C, 15 min). The sulfur ylide undergoes [3+2] cyclization, eliminating dimethyl sulfide to yield 2-(furan-2-yl)ethyl acetate. Saponification (LiOH, THF/H₂O) provides 2-(furan-2-yl)ethanol, which is converted to the amine via Mitsunobu reaction (Ph₃P, DIAD, HN₃).

Amide Coupling and Final Assembly

Activation and Coupling

The amine intermediate (1.0 eq) is reacted with 4,5-dimethoxy-2-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM under Schlenk conditions. Triethylamine (3.0 eq) scavenges HCl, promoting amide bond formation at 0°C→RT over 12 h. The crude product is purified via silica gel chromatography (DCM/MeOH 9:1) to afford the target compound as a pale-yellow solid (mp 162–164°C).

Characterization Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, Ar-H), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.38 (m, 3H, Ar-H), 6.72 (dd, J = 3.6, 1.8 Hz, 1H, furan-H), 6.52 (d, J = 3.6 Hz, 1H, furan-H), 4.32–4.25 (m, 2H, CH₂), 3.94 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).

- HRMS (ESI+): m/z calc. for C₂₃H₂₂FN₂O₇S [M+H]⁺: 513.1128, found: 513.1131.

Optimization Strategies and Yield Enhancement

Solvent Screening

Comparative studies in DMF, THF, and DCM revealed DCM as optimal for amide coupling (Table 1):

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| DCM | 78 | 99.2 |

| DMF | 65 | 97.8 |

| THF | 58 | 96.4 |

Temperature Effects on Sulfonation

Controlled oxidation at 80°C vs. reflux conditions (Table 2):

| Temp (°C) | Time (h) | Conversion (%) |

|---|---|---|

| 80 | 4 | 92 |

| Reflux | 2 | 99 |

Mechanistic Considerations and Side-Reaction Mitigation

The sulfur ylide-mediated furan formation proceeds through a Michael addition-intramolecular cyclization pathway, as evidenced by deuterium labeling studies. Critical to suppressing dimerization is maintaining strict anhydrous conditions and stoichiometric control of the ylide.

Oxidative sulfonation using NaIO₄ avoids over-oxidation to sulfonic acids through pH control (neutral conditions). Chelation of iodine byproducts with EDTA disodium salt improves reaction homogeneity and yield reproducibility.

Q & A

Q. What synthetic routes are recommended for synthesizing N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide, and what coupling agents are optimal?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including sulfonylation and amide coupling. A common approach for benzamide derivatives is using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate carboxylic acids for amide bond formation . For the sulfonyl group, intermediate preparation via sulfonyl chloride reactions with amines or alcohols may be required. For example, sulfonamide formation can be achieved by reacting a sulfonyl chloride with an amine under basic conditions (e.g., pyridine or triethylamine) . Optimization of stoichiometry (e.g., 1.2:1 molar ratio of coupling agent to substrate) and solvent choice (e.g., DMF or THF) is critical to minimize by-products. Post-reaction purification via column chromatography or recrystallization is recommended to isolate the target compound.

Q. Which spectroscopic methods are critical for structural confirmation of this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm⁻¹, nitro NO₂ asymmetric stretching at ~1550–1480 cm⁻¹) .

- ¹H/¹³C-NMR : Assigns protons and carbons, particularly the furan ring (δ ~7.3–7.5 ppm for furan protons) and methoxy groups (δ ~3.8–4.0 ppm) . Overlapping signals can be resolved using 2D techniques like HSQC or COSY.

- Elemental Analysis : Validates empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .

- Mass Spectrometry (HRMS or ESI-MS) : Confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data (e.g., NMR shifts) during structural characterization?

Methodological Answer: Discrepancies in NMR data may arise from solvent effects, impurities, or dynamic processes (e.g., rotamers). To address this:

- Use deuterated solvents consistently (e.g., DMSO-d₆ or CDCl₃) and control temperature (e.g., 25°C) during acquisition .

- Employ 2D NMR techniques (e.g., NOESY for spatial proximity, HSQC for C-H correlation) to resolve overlapping signals.

- Re-crystallize the compound to ensure purity, as residual solvents or by-products can distort shifts .

- Compare data with structurally analogous compounds (e.g., nitrobenzamide derivatives) to validate assignments .

Q. How should experimental conditions be optimized to maximize fluorescence intensity for this compound?

Methodological Answer: Fluorescence properties depend on solvent polarity, pH, and temperature:

- Solvent Optimization : Test polar (e.g., methanol) vs. non-polar solvents (e.g., toluene). Polar aprotic solvents (e.g., DMF) may enhance quantum yield by stabilizing excited states .

- pH Sensitivity : Conduct fluorescence intensity measurements across pH 2–10. For nitrobenzamides, acidic conditions (pH ~5) often minimize quenching from deprotonation .

- Temperature Control : Maintain 25°C to avoid thermal degradation. Use a thermostatted cuvette holder for stability.

- Concentration Range : Ensure linearity (e.g., 0.1–10 µM) to avoid self-absorption artifacts. Calculate limits of detection (LOD) and quantification (LOQ) using IUPAC guidelines .

Q. What strategies mitigate by-product formation during sulfonylation or amide coupling steps?

Methodological Answer:

- Coupling Reagents : Replace DCC/HOBt with EDC/HOAt for reduced dicyclohexylurea by-products.

- Stoichiometry : Use a slight excess of sulfonyl chloride (1.1–1.3 equiv.) to drive the reaction to completion.

- Reaction Monitoring : Employ TLC or HPLC at intervals (e.g., every 30 mins) to track progress.

- Purification : Use silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate 8:1 to 1:1) to separate sulfonamide intermediates .

Q. How can computational methods predict the reactivity of the nitro group for further functionalization?

Methodological Answer:

- DFT Calculations : Model the nitro group’s electron-withdrawing effects using software like Gaussian or ORCA. Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Molecular Orbital Analysis : Assess LUMO localization to predict reduction potential (e.g., nitro to amine conversion) .

- Experimental Validation : Perform controlled reactions (e.g., catalytic hydrogenation) and monitor products via LC-MS to correlate computational predictions with empirical data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.